molecular formula C12H24ClNO2 B6181478 tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride CAS No. 2613381-86-3

tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride

Cat. No.: B6181478
CAS No.: 2613381-86-3
M. Wt: 249.8
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Description

tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C12H23NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

CAS No.

2613381-86-3

Molecular Formula

C12H24ClNO2

Molecular Weight

249.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

  • tert-butyl 3-(piperidin-3-yl)propanoate
  • tert-butyl 3-(piperidin-4-yl)propanoate

Comparison:

  • Structural Differences: The position of the piperidine ring substitution varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.

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